molecular formula C16H16BrNO2 B8241116 2-(Benzyloxy)-5-bromo-N,N-dimethylbenzamide

2-(Benzyloxy)-5-bromo-N,N-dimethylbenzamide

Cat. No.: B8241116
M. Wt: 334.21 g/mol
InChI Key: WWNGQOXTUQKTSF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with benzyloxy and bromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a benzyloxy-substituted benzamide precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a benzyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the bromo group can produce various substituted benzamides.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The benzyloxy and bromo groups can participate in various binding interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-N,N-dimethylbenzamide: Lacks the bromo group, resulting in different reactivity and applications.

    5-Bromo-N,N-dimethylbenzamide:

    2-(Benzyloxy)-5-chloro-N,N-dimethylbenzamide: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity.

Uniqueness

2-(Benzyloxy)-5-bromo-N,N-dimethylbenzamide is unique due to the presence of both benzyloxy and bromo groups, which confer specific chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

5-bromo-N,N-dimethyl-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-18(2)16(19)14-10-13(17)8-9-15(14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNGQOXTUQKTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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